molecular formula C6H14O4 B8761682 hexane-1,2,5,6-tetraol CAS No. 5581-21-5

hexane-1,2,5,6-tetraol

Cat. No.: B8761682
CAS No.: 5581-21-5
M. Wt: 150.17 g/mol
InChI Key: AMXRXGOSEWMPEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

hexane-1,2,5,6-tetraol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Hydrogenation reactions can convert it into different stereoisomers.

    Substitution: It can undergo substitution reactions with various reagents to form derivatives.

Common reagents used in these reactions include platinum/silicon dioxide catalysts for hydrogenation and Amberlyst 70 acid catalysts for hydrolysis . Major products formed from these reactions include cis- and trans-hexane-1,2,5,6-tetrol .

Scientific Research Applications

hexane-1,2,5,6-tetraol has several scientific research applications:

Properties

CAS No.

5581-21-5

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

hexane-1,2,5,6-tetrol

InChI

InChI=1S/C6H14O4/c7-3-5(9)1-2-6(10)4-8/h5-10H,1-4H2

InChI Key

AMXRXGOSEWMPEF-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)O)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Self-metathesis of 1,2-dihydroxy-3-butene. 1,2-Dihydroxy-3-butene (158 mg, 1.8 mmol) and (PCy3)2Cl2Ru═CHPh (30 mg, 0.036 mmol, 2.0 mol %) were dissolved in dry dichloromethane (5 ml). The solution was degassed then heated to reflux. Gradually, the solution's purple color changed to red-brown and a white solid formed. After 21 h heating was stopped and the white solid was filtered and dried in vacuo to give 11 mg, (0.074 mmol, 8.2% yield) of 3,4-dideoxyhexitol. 1H NMR (D2O) δ 5.80 (s, 1H), 4.25 (br s, 1H), 3.62 (m, 1H), 3.52 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(PCy3)2Cl2Ru
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
8.2%

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